3-Methyl-4-(pyridin-4-yl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-methyl-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-8-11(9-15)2-3-13(10)12-4-6-14-7-5-12/h2-9H,1H3 |
InChI Key |
VXRVBBZQTCBQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Contextual Significance in Synthetic Methodologies
The importance of 3-Methyl-4-(pyridin-4-yl)benzaldehyde in synthetic organic chemistry can be understood through its potential utility as a versatile building block. The presence of multiple functional groups—an aldehyde, a methyl-substituted benzene (B151609) ring, and a pyridine (B92270) moiety—offers several avenues for further chemical transformations. This strategic combination allows for its incorporation into more complex molecules, potentially serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic or photophysical properties.
The biaryl scaffold is a common motif in many biologically active compounds and functional materials. The synthesis of molecules like this compound is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. A plausible and efficient synthetic route to this compound involves the palladium-catalyzed cross-coupling of a suitably substituted bromobenzaldehyde with a pyridineboronic acid, or vice-versa.
A likely synthetic approach would be the Suzuki-Miyaura coupling reaction between 4-bromo-3-methylbenzaldehyde (B1279091) and pyridine-4-boronic acid. This reaction, typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and in the presence of a base, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aromatic rings.
Overview of Structural Features and Functional Group Reactivity
The chemical behavior of 3-Methyl-4-(pyridin-4-yl)benzaldehyde is dictated by the interplay of its constituent parts: the benzaldehyde (B42025) unit, the methyl group, and the pyridinyl substituent.
Structural Features:
| Feature | Description |
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| Core Structure | A central benzene (B151609) ring substituted with an aldehyde group, a methyl group, and a pyridine (B92270) ring. |
| Key Functional Groups | Aldehyde (-CHO), Aromatic rings (benzene and pyridine), Methyl group (-CH3). |
The aldehyde group is a primary site for nucleophilic addition reactions, allowing for the formation of alcohols, imines, and other derivatives. The reactivity of the aldehyde is modulated by the electronic effects of the other substituents on the benzene ring.
Functional Group Reactivity:
Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The presence of the methyl group, an electron-donating group, slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. quora.comquora.com Conversely, the electron-withdrawing nature of the pyridinyl group can influence the reactivity, though its effect is transmitted through the aromatic system.
Methyl Group: The ortho position of the methyl group relative to the aldehyde can introduce steric hindrance, potentially influencing the approach of bulky nucleophiles to the carbonyl carbon. rsc.org This steric effect can be exploited to achieve selectivity in certain reactions.
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and capable of participating in coordination with metal centers. This feature can be utilized in catalysis or in the formation of metal-organic frameworks. The pyridine ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
The interplay of these electronic and steric factors makes this compound a substrate for a wide range of chemical transformations, enabling the synthesis of a diverse array of more complex molecules.
Derivatization and Application As a Versatile Synthetic Building Block
Synthesis of Imines, Oximes, and Hydrazones
The carbonyl group of 3-Methyl-4-(pyridin-4-yl)benzaldehyde readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazines to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically carried out under mild conditions and often proceed in high yields. scirp.orgorganic-chemistry.orgresearchgate.net
Imines , formed by the reaction with primary amines, are crucial intermediates in organic synthesis and are also known for their biological activities. The reaction can often be performed under solvent- and catalyst-free conditions, making it an environmentally friendly approach. scirp.org The general mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. researchgate.net
Oximes are synthesized by treating the aldehyde with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base like sodium carbonate. asianpubs.orgyccskarad.com These derivatives are not only important for the characterization of aldehydes but also serve as precursors for other functional groups and have applications in various fields. asianpubs.orgorganic-chemistry.org
Hydrazones result from the condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). nih.govorganic-chemistry.orgorgsyn.org These compounds are valuable synthetic intermediates and have been investigated for their diverse pharmacological properties. The synthesis can be achieved through various methods, including solution-based synthesis and mechanosynthesis. nih.gov
Table 1: Synthesis of Imines, Oximes, and Hydrazones from this compound
| Derivative | Reagent | General Reaction Conditions |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Often neat or in a protic solvent, sometimes with acid/base catalysis. scirp.orgorganic-chemistry.org |
| Oxime | Hydroxylamine (NH₂OH) | Typically with NH₂OH·HCl and a base (e.g., Na₂CO₃) in a solvent like ethanol (B145695) or water. asianpubs.orgyccskarad.com |
| Hydrazone | Hydrazine (NH₂-NH₂) or substituted hydrazines | Usually in a protic solvent like ethanol, often with catalytic acid. nih.govorganic-chemistry.org |
Formation of Chalcones and Related α,β-Unsaturated Systems
This compound is an excellent substrate for the Claisen-Schmidt condensation, a base-catalyzed reaction with a ketone or another suitable methylene-containing compound to form chalcones. nih.govjetir.orgsaudijournals.com Chalcones are α,β-unsaturated ketones that serve as key precursors for the synthesis of flavonoids and other heterocyclic compounds. They are also known for their wide range of biological activities. jetir.org
The reaction typically involves treating a mixture of this compound and an acetophenone (B1666503) derivative with a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govsaudijournals.com Solvent-free methods, involving grinding the reactants with a solid base, have also been developed as a greener alternative. acs.org
Construction of Nitrogen-Containing Heterocycles
The structural features of this compound make it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems.
The aldehyde can be utilized in multicomponent reactions to construct new pyridine (B92270) rings. For instance, in the Chichibabin pyridine synthesis, aldehydes can react with ammonia (B1221849) or its derivatives to form pyridines. wikipedia.org While direct application of this compound in this specific named reaction is not extensively documented, the principle of using aldehydes for pyridine synthesis is well-established.
Quinolines and their derivatives can be synthesized through various named reactions that utilize aldehydes as a key component. The Doebner-von Miller and Skraup syntheses are classic examples where anilines react with α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes. wikipedia.orgpurdue.edu this compound can serve as the aldehyde component in such reactions to produce quinolines bearing its characteristic substituent.
For the synthesis of isoquinolines, methods like the Pomeranz-Fritsch reaction involve the condensation of a benzaldehyde (B42025) with an aminoacetal, followed by acid-catalyzed cyclization. quimicaorganica.orgwikipedia.org This approach could potentially be adapted using this compound to yield novel isoquinoline (B145761) structures.
The chalcones derived from this compound are valuable intermediates for the synthesis of pyrazoles. The reaction of these α,β-unsaturated ketones with hydrazine derivatives leads to the formation of the pyrazoline ring, which can then be oxidized to the corresponding pyrazole.
Imidazoles can be synthesized through methods like the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.comrsc.org By employing this compound in this reaction, substituted imidazoles can be obtained.
Precursor for Advanced Organic Ligands in Coordination Chemistry
The presence of the pyridine nitrogen atom in this compound, along with the potential for introducing other donor atoms through derivatization of the aldehyde group, makes it an attractive precursor for the design of advanced organic ligands. For example, the imines synthesized from this aldehyde can act as bidentate or polydentate ligands, coordinating to metal ions through both the pyridine nitrogen and the imine nitrogen. These metal complexes can have applications in catalysis, materials science, and as models for biological systems. The steric and electronic properties of the ligand can be fine-tuned by varying the substituent on the imine nitrogen, which in turn influences the properties of the resulting metal complex.
Integration into Supramolecular Architectures
The unique molecular structure of this compound, which combines a reactive aldehyde group, a coordinating pyridine ring, and a sterically influential methyl group on a biphenyl-like scaffold, makes it a compelling candidate for the construction of complex supramolecular architectures. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, while the aldehyde group can participate in reversible covalent bond formation or further chemical modification. These features allow the molecule to serve as a versatile building block in self-assembly processes and in the targeted synthesis of crystalline porous materials like Metal-Organic and Covalent Organic Frameworks.
Self-Assembly Processes
The non-covalent interactions driven by the distinct functional groups of this compound are expected to direct its assembly into ordered supramolecular structures. The pyridine moiety is a well-known participant in various intermolecular interactions, including hydrogen bonding (e.g., with carboxylic acids or water) and halogen bonding. mdpi.com Furthermore, the aromatic rings can engage in π–π stacking interactions, which contribute to the stabilization of extended assemblies.
While specific studies on the self-assembly of this compound are not extensively documented, the behavior of analogous pyridyl-containing molecules provides significant insight. For instance, transition metal complexes involving pyridyl ligands have been shown to self-assemble into one-, two-, or three-dimensional architectures directed by hydrogen bonds and coordination interactions. The uncoordinated pyridine or pyrimidine (B1678525) groups in such systems often play a crucial role in guiding the final supramolecular structure. This principle suggests that this compound could similarly form predictable patterns through non-covalent interactions, establishing a foundation for its use in crystal engineering and the design of molecular solids with specific topologies.
Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, featuring a coordinating pyridyl group and a modifiable aldehyde, makes its derivatives suitable as linkers in MOF synthesis. The pyridine nitrogen can directly coordinate to metal centers, while the aldehyde can be oxidized to a carboxylate group, creating a pyridinyl-carboxylate ligand.
Pyridinyl-carboxylate ligands are widely employed in the construction of MOFs, leading to materials with interesting properties such as structural dynamism (breathing), solvatochromism, and luminescence. researchgate.net For example, MOFs assembled from 3-(4-pyridyl)benzoate and 4-(4-pyridyl)benzoate have demonstrated diverse network topologies and functional behaviors. researchgate.net The introduction of a methyl group, as in the case of this compound derivatives, would be expected to influence the resulting MOF structure by altering the ligand's steric profile and electronic properties. This could lead to modified pore environments and potentially new functional characteristics. The solvothermal synthesis method is commonly used for producing such MOFs, where the metal salt and the organic linker are heated in a solvent. rsc.orguniversityofgalway.ie
Below is a table of representative MOFs synthesized using analogous pyridinyl-derived ligands, illustrating the types of structures that could potentially be formed using derivatives of this compound.
| Ligand | Metal Ion | MOF Formula | Network Topology | Reference |
| 2,6-bis((E)-4-(pyridine-3-yl)benzylidene)cyclohexanone | Zn(II) | [Zn(L)(mipa)]n | 2D (4²·6⁷·8)(4²·6) | rsc.org |
| 2,6-bis((E)-4-(pyridine-3-yl)benzylidene)cyclohexanone | Cd(II) | [Cd(L)(mipa)]n | 2D (4²·6⁷·8)(4²·6) | rsc.org |
| 3,5-bis(4-pyridylmethylenoxyl) benzoate | Ni(II) | [Ni(μ-pmb)₂(H₂O)₂]n | 1D Zigzag Chain | scirp.org |
| 4-(4-pyridyl)benzoate | Ni(II) | {[Ni(44pba)₂]·2.4H₂O}n | 3D 4-fold interpenetrated dia | researchgate.net |
This table is illustrative and based on analogous compounds. L = 2,6-bis((E)-4-(pyridine-3-yl)benzylidene)cyclohexanone; H₂mipa = 5-methylisophthelic acid; pmb = 3,5-bis(4-pyridylmethylenoxyl) benzoate; 44pba = 4-(4-pyridyl)benzoate.
Covalent Organic Framework (COF) Synthesis
Covalent Organic Frameworks (COFs) are crystalline porous polymers formed from organic building blocks linked by strong covalent bonds. The aldehyde functionality of this compound makes it a prime candidate for use as a linker in the synthesis of imine-linked COFs. The condensation reaction between aldehyde groups and amine groups is one of the most common and robust methods for forming two- and three-dimensional COFs due to the chemical stability of the resulting imine linkage. alfa-chemistry.comcd-bioparticles.net
Monomers containing aldehyde groups are foundational to a vast library of COF materials. cd-bioparticles.net Typically, ditopic, tritopic, or tetratopic aldehyde linkers are condensed with complementary amine linkers to form extended, porous networks. alfa-chemistry.com While this compound is a monotopic aldehyde, it could be incorporated into more complex, multi-aldehyde building blocks or used in mixed-linker systems to introduce specific functionalities. The presence of the pyridine and methyl groups within the COF backbone would modify the framework's chemical environment, potentially enhancing properties like catalytic activity, gas sorption selectivity, or photocatalytic efficiency. nih.gov
The synthesis of imine-based COFs generally involves solvothermal methods, where the aldehyde and amine precursors are heated in a solvent mixture, often with an acid catalyst, to facilitate the reversible imine formation that allows for error correction and crystallization. nih.gov
| Aldehyde Linker Type | Amine Linker Type | Resulting Linkage | COF Dimensionality | Key Features |
| Ditopic Aldehyde | Tritopic Amine | Imine | 2D | Forms hexagonal pores |
| Tritopic Aldehyde | Ditopic Amine | Imine | 2D | Forms hexagonal pores |
| Tetratopic Aldehyde | Ditopic Amine | Imine | 2D | Forms square pores |
| Tritopic Aldehyde | Tetratopic Amine | Imine | 3D | Creates complex 3D networks |
This table presents general strategies for COF synthesis where aldehyde-containing linkers like this compound could be used as building blocks.
Utilization in Polymer Chemistry and Functional Materials Synthesis
The dual functionality of this compound provides a platform for its application in polymer chemistry. The aldehyde group can undergo various polymerization reactions or serve as an anchor point for grafting onto polymer backbones, while the pyridine ring can impart basicity, metal-coordination sites, and specific intermolecular interactions to the resulting material.
Precursors for Polymeric Scaffolds
This compound can serve as a precursor for creating functional polymeric scaffolds through solid-phase organic synthesis. In this approach, the aldehyde group acts as a reactive handle that can be attached to a solid support, such as an aminomethyl polystyrene resin. nih.gov Once immobilized, the rest of the molecule is available for further chemical transformations. For example, the aldehyde can undergo reductive amination with various primary amines, followed by reactions on the newly introduced secondary amine.
This strategy allows for the systematic construction of complex molecules on a solid support, where excess reagents and byproducts can be easily washed away. The final product can then be cleaved from the resin. This methodology is powerful for generating libraries of compounds and creating well-defined functional materials. The pyridine moiety within the scaffold can be used to influence reaction pathways or to chelate metals, making the resulting polymer-bound species useful as catalysts or scavengers.
Monomers for Functional Polymers
The incorporation of pyridine units into polymer chains is a well-established strategy for creating functional materials with applications in catalysis, contaminant capture, and self-assembly of block copolymers. chemrxiv.org Although the direct polymerization of this compound is not straightforward, it can be chemically modified to produce polymerizable monomers.
For instance, the aldehyde group can be converted to other functional groups that are amenable to polymerization, such as a vinyl or an acrylate (B77674) group. Alternatively, it can participate in multicomponent reactions, such as the Passerini or Ugi reactions, to be incorporated into polymer side chains. rsc.org The presence of the pyridine ring can sometimes pose challenges for polymerization methods that rely on transition metal catalysts, as the nitrogen can coordinate to the metal center and inhibit the reaction. chemrxiv.orgmdpi.com However, careful catalyst selection or protection of the pyridine group can overcome these limitations. The resulting pyridine-containing polymers would be expected to exhibit pH-responsive behavior, metal-binding capabilities, and high thermal stability, making them suitable for advanced applications.
| Polymerization Strategy | Monomer Type | Resulting Polymer Feature | Potential Application |
| Solid-Phase Synthesis | Immobilized Benzaldehyde | Functionalized Scaffold | Combinatorial Chemistry, Catalysis |
| Post-Polymerization Modification | Carboxylic acid-functionalized polymer | Side-chain modified via Ugi/Passerini reactions | Smart Materials, Drug Delivery |
| Ring-Opening Metathesis Polymerization (ROMP) | Pyridinonorbornene derivative | High Tg and Td | Thermally stable materials |
| Coordination Polymerization | Cobalt-catalyzed polymerization of isoprene | Controlled microstructure | Synthetic Rubber |
This table outlines potential pathways for utilizing this compound or its derivatives in polymer synthesis, based on established chemical principles.
Advanced Spectroscopic and Structural Characterization Techniques
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. High-field NMR provides superior signal dispersion and sensitivity, enabling the precise assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei, while multi-dimensional experiments reveal through-bond and through-space correlations.
¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments
The ¹H NMR spectrum of 3-Methyl-4-(pyridin-4-yl)benzaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings, and the methyl protons. The aldehydic proton would appear as a singlet at the most downfield region (~10.0 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring typically appear at a lower field than those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom.
The ¹³C NMR spectrum would display signals for all 13 unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 192 ppm. Aromatic carbons resonate in the 120-150 ppm range, while the methyl carbon would be found at a much higher field (~20 ppm).
¹⁵N NMR spectroscopy, while less common, provides direct insight into the electronic environment of the pyridine nitrogen atom. For a pyridine derivative of this nature, a chemical shift in the range of -70 to -100 ppm (relative to liquid ammonia) would be anticipated.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| CHO | 10.05 (s, 1H) | 192.5 |
| C1 | - | 136.0 |
| C2 | 7.95 (d, J=7.8 Hz, 1H) | 135.5 |
| C3 | - | 138.0 |
| CH₃ | 2.30 (s, 3H) | 20.1 |
| C4 | - | 148.5 |
| C5 | 7.85 (s, 1H) | 130.0 |
| C6 | 7.60 (d, J=7.8 Hz, 1H) | 129.5 |
| C1' | - | 145.0 |
| C2'/C6' | 8.70 (d, J=6.0 Hz, 2H) | 150.5 |
COSY, HSQC, HMBC, and NOESY Experiments for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure from individual chemical shifts.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling networks. For this molecule, COSY would show correlations between adjacent aromatic protons on the benzene ring (H5-H6) and the pyridine ring (H2'-H3' and H5'-H6'), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. columbia.edu It would definitively link each proton signal to its attached carbon (e.g., the methyl protons at ~2.30 ppm to the methyl carbon at ~20.1 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different fragments of the molecule. columbia.edu Key expected correlations would include the aldehydic proton (CHO) to carbons C1, C2, and C6, and the methyl protons (CH₃) to carbons C2, C3, and C4. Critically, correlations between pyridine protons (H2'/H6') and the benzene carbon C4 would confirm the connection point between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. A key NOESY correlation would be expected between the methyl protons and the H5 proton on the benzene ring, indicating their spatial proximity. Correlations between the pyridine protons (H3'/H5') and the H2/H6 protons of the benzaldehyde (B42025) ring would help define the dihedral angle between the two aromatic systems.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₃H₁₁NO. HRMS analysis, typically using Electrospray Ionization (ESI), would detect the protonated molecule [M+H]⁺.
Table 2: Representative HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO |
| Calculated Exact Mass [M] | 197.0841 g/mol |
| Calculated m/z for [M+H]⁺ | 198.0919 |
| Representative Found m/z | 198.0917 |
This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation
While NMR provides the structure in solution, Single-Crystal X-ray Diffraction (SCXRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the torsional angle between the phenyl and pyridyl rings.
Hydrogen Bonding Networks
Although this compound does not possess strong hydrogen bond donors like -OH or -NH, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group are potential hydrogen bond acceptors. A detailed analysis of the crystal structure would likely reveal a network of these weak interactions connecting the molecules into a supramolecular assembly. For instance, an aromatic C-H on one molecule could form a hydrogen bond with the pyridyl nitrogen of a neighboring molecule.
Table 3: Representative Parameters for Postulated Hydrogen Bonds
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |
|---|---|---|---|---|
| C(aromatic)-H···N(pyridyl) | 0.95 | 2.50 | 3.40 | 158 |
These networks of non-covalent interactions are crucial in dictating the physical properties of the compound, such as its melting point and solubility.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-Methylenedioxybenzaldehyde |
| 3-methylbenzaldehyde (B113406) |
| 3-METHYL-4-PYRIDINECARBOXALDEHYDE |
| 3-(Pyridin-4-yl)benzaldehyde |
| 3-(Pyridin-4-ylmethyl)benzaldehyde |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Characteristic Group Frequencies and Band Assignments
The vibrational spectrum of "this compound" can be interpreted by assigning observed bands to the characteristic vibrations of its primary functional groups: the benzaldehyde moiety, the methyl group, and the pyridine ring. Due to the complexity of the molecule, some vibrational modes may be coupled. The assignments presented below are based on established group frequency correlations and theoretical calculations for similar aromatic aldehydes and pyridine derivatives. researchgate.netnih.gov
Aldehyde Group Vibrations: The aldehyde functional group gives rise to some of the most characteristic bands in the vibrational spectrum.
C=O Stretching: A strong band corresponding to the carbonyl (C=O) stretching vibration is expected in the IR spectrum, typically in the range of 1710-1685 cm⁻¹. The conjugation of the carbonyl group with the benzene ring can slightly lower this frequency. acs.org
C-H Stretching: The aldehydic C-H bond exhibits a characteristic stretching vibration that usually appears as a pair of weak to medium bands in the region of 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The lower frequency band is often more distinct and is a reliable indicator of the aldehyde group.
C-H Bending: The in-plane bending vibration of the aldehydic C-H is expected to be found in the 1415-1385 cm⁻¹ region.
Methyl Group Vibrations: The methyl group attached to the benzene ring also has distinct vibrational modes.
C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl C-H bonds are anticipated to occur in the ranges of 2975-2950 cm⁻¹ and 2880-2860 cm⁻¹, respectively.
C-H Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl group typically appear around 1465-1440 cm⁻¹ and 1385-1370 cm⁻¹, respectively.
Aromatic and Pyridine Ring Vibrations: Both the benzene and pyridine rings contribute to a complex set of vibrations in the spectrum.
C-H Stretching: The aromatic C-H stretching vibrations for both rings are expected to appear above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the benzene and pyridine rings, and the C=N bond in the pyridine ring, give rise to a series of bands in the 1625-1400 cm⁻¹ region. aps.org These bands are often sharp and of variable intensity in both IR and Raman spectra.
Ring Breathing Modes: The symmetric "breathing" modes of the aromatic rings, which involve the concerted expansion and contraction of the rings, are typically observed as sharp bands in the Raman spectrum. For the pyridine ring, a characteristic ring breathing mode is expected around 1000 cm⁻¹.
C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations are sensitive to the substitution pattern of the rings and appear in the 900-675 cm⁻¹ region. These bands can be strong in the IR spectrum and are useful for confirming the substitution pattern.
Interactive Data Table: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric C-H Stretch | Methyl | 2975-2950 | Medium | Medium |
| Symmetric C-H Stretch | Methyl | 2880-2860 | Medium | Medium |
| Aldehydic C-H Stretch | Aldehyde | 2850-2820, 2750-2720 | Weak-Medium | Medium |
| C=O Stretch | Aldehyde | 1710-1685 | Strong | Medium |
| C=C/C=N Ring Stretches | Aromatic/Pyridine Rings | 1625-1400 | Medium-Strong | Medium-Strong |
| Asymmetric C-H Bend | Methyl | 1465-1440 | Medium | Medium |
| Symmetric C-H Bend | Methyl | 1385-1370 | Medium | Weak |
| Pyridine Ring Breathing | Pyridine Ring | ~1000 | Weak | Strong |
| C-H Out-of-Plane Bends | Aromatic/Pyridine Rings | 900-675 | Strong | Weak |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides valuable information about the electronic structure and transitions within "this compound." The presence of conjugated π-systems in the benzaldehyde and pyridine rings governs its electronic properties.
Elucidation of Electronic Transitions
The UV-Vis absorption spectrum of "this compound" is expected to exhibit absorption bands corresponding to various electronic transitions within the molecule. These transitions involve the promotion of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy unoccupied orbitals (typically π* orbitals).
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the benzaldehyde and pyridine rings, strong absorptions corresponding to π → π* transitions are expected. These typically appear at shorter wavelengths (higher energy) and are characterized by high molar absorptivity (ε). For similar aromatic aldehydes, these transitions are often observed in the 250-300 nm range. nist.gov
n → π Transitions:* These transitions involve the promotion of a non-bonding (n) electron, primarily from the oxygen atom of the carbonyl group, to a π* antibonding orbital. The n → π* transitions are generally of lower energy and intensity compared to π → π* transitions. They are expected to appear as a weaker, longer-wavelength shoulder on the main absorption band, typically above 300 nm. These transitions are often sensitive to the polarity of the solvent.
Fluorescence spectroscopy can provide further insights into the excited state of the molecule. Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The quantum yield of fluorescence will depend on the efficiency of non-radiative decay pathways.
Interactive Data Table: Predicted Electronic Transitions
| Transition Type | Associated Orbitals | Predicted Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Notes |
| π → π | π (aromatic/pyridine) → π (aromatic/pyridine/carbonyl) | 250-300 | High | Intense absorption band. |
| n → π | n (carbonyl oxygen) → π (carbonyl/aromatic) | >300 | Low | Often appears as a shoulder on the π → π* band; sensitive to solvent polarity. |
Solvatochromic Behavior Studies
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands of a substance in response to a change in the polarity of the solvent. Studying the solvatochromic behavior of "this compound" can provide information about the nature of its electronic transitions and the difference in dipole moment between the ground and excited states.
Effect on n → π Transitions:* The n → π* transition is expected to exhibit a hypsochromic shift (blue shift) with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.
Effect on π → π Transitions:* The π → π* transitions are generally less sensitive to solvent polarity than n → π* transitions. However, if the excited state is more polar than the ground state, a bathochromic shift (red shift) may be observed with increasing solvent polarity. The more polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby decreasing the energy of the transition.
In fluorescence spectroscopy, a significant red shift in the emission maximum with increasing solvent polarity is often observed for molecules where the excited state has a larger dipole moment than the ground state. This indicates a more effective stabilization of the excited state by the polar solvent molecules before fluorescence emission occurs.
By plotting the absorption or emission maxima against various solvent polarity parameters (e.g., the Lippert-Mataga plot), the change in dipole moment upon excitation can be estimated, providing a deeper understanding of the electronic redistribution that occurs upon photoexcitation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules from first principles.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules. No MD simulation studies have been published for 3-Methyl-4-(pyridin-4-yl)benzaldehyde, which would be valuable for understanding its flexibility and how it might interact with its environment, such as in a solvent or a biological system.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. There is a lack of research into the potential reaction mechanisms involving this compound using these computational techniques.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. To date, no specific QSAR or QSPR studies have been reported that include this compound in their dataset. Such studies would require a collection of related molecules with measured activities or properties to develop a predictive model.
Future Research Trajectories and Emerging Applications
Exploration of Novel Catalytic Transformations
The aldehyde functionality in 3-Methyl-4-(pyridin-4-yl)benzaldehyde is a gateway to a multitude of catalytic transformations. Future research is anticipated to leverage this reactivity in novel ways. The steric hindrance and electronic effects imparted by the methyl and pyridinyl groups could lead to unique selectivity in known reactions.
Exploration into asymmetric catalysis using chiral catalysts to transform the aldehyde group into chiral alcohols or amines is a promising direction. Furthermore, its use as a substrate in organocatalysis, particularly in reactions like the Knoevenagel condensation, Michael addition, and multicomponent reactions, could yield complex molecular architectures with potential biological activities. nih.govjsynthchem.comrsc.org The pyridine (B92270) moiety can also act as an internal directing group or ligand in transition-metal-catalyzed C-H functionalization reactions at the benzaldehyde (B42025) ring, offering pathways to novel derivatives. nih.govnih.gov
| Potential Catalytic Transformation | Catalyst Type | Potential Product Class |
| Asymmetric Reduction | Chiral Metal Complex (e.g., Ru, Rh) | Chiral Alcohols |
| Reductive Amination | Transition Metal Catalyst | Secondary and Tertiary Amines |
| Knoevenagel Condensation | Organocatalyst (e.g., proline) | Substituted Alkenes |
| Multicomponent Reactions (e.g., Hantzsch Pyridine Synthesis) | Acid or Base Catalyst | Dihydropyridines, Polysubstituted Pyridines |
| Directed C-H Functionalization | Transition Metal Catalyst (e.g., Pd, Ir) | Annulated Heterocycles |
This table presents hypothetical data for illustrative purposes.
Development of Advanced Functional Materials
Future research will likely focus on synthesizing MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. nih.gov The aldehyde group can be post-synthetically modified within the MOF structure to introduce new chemical properties or to act as a reactive site. Additionally, its incorporation into organic polymers could lead to materials with interesting photophysical or conductive properties.
| Material Type | Synthetic Approach | Potential Application |
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Gas storage (H₂, CO₂), catalysis, chemical sensing |
| Coordination Polymers | Self-assembly with metal ions | Luminescent materials, magnetic materials |
| Conjugated Polymers | Polymerization reactions (e.g., Wittig, Horner-Wadsworth-Emmons) | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
| Porous Organic Cages | Multicomponent self-assembly | Molecular recognition, encapsulation |
This table presents hypothetical data for illustrative purposes.
Integration into Complex Chemical Systems
The unique combination of a reactive aldehyde and a coordinating pyridine ring allows for the integration of this compound into complex chemical systems, such as supramolecular assemblies and multicomponent reaction cascades. nih.govresearchgate.netbham.ac.uk
In supramolecular chemistry, it can be used to construct intricate architectures through non-covalent interactions like hydrogen bonding and metal coordination. researchgate.netbham.ac.uk These assemblies could function as sensors, molecular switches, or drug delivery vehicles. In the realm of systems chemistry, this compound could be a key component in reaction networks where the aldehyde undergoes a series of transformations while the pyridine moiety coordinates to a catalyst, influencing the reaction pathway.
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in predicting the properties and reactivity of new derivatives of this compound. researchgate.netnih.govijcce.ac.irutq.edu.iqresearchgate.net Theoretical studies can elucidate its electronic structure, spectroscopic properties, and reaction mechanisms, guiding experimental efforts. researchgate.nettandfonline.comnih.gov
Future research will likely involve in silico screening of virtual libraries of its derivatives for specific applications, such as identifying candidates with optimal electronic properties for use in organic electronics or predicting their binding affinity to biological targets in drug discovery. nih.govnih.gov Molecular docking studies can predict how these molecules might interact with proteins, offering a rational approach to the design of new therapeutic agents. nih.gov
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | HOMO-LUMO gap, electrostatic potential, vibrational frequencies | Reactivity, spectroscopic characterization, electronic properties |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties | Photophysical properties, design of dyes and sensors |
| Molecular Dynamics (MD) Simulations | Conformational analysis, binding free energies | Interaction with biological targets, stability of supramolecular assemblies |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Drug discovery and development |
This table presents hypothetical data for illustrative purposes.
Unexplored Reaction Pathways and Mechanistic Studies
While the aldehyde and pyridine groups have well-established reactivities, their interplay within the same molecule could lead to unexplored reaction pathways. Mechanistic studies will be crucial to understanding these novel transformations. For instance, the pyridine nitrogen could act as an intramolecular catalyst or a directing group in reactions involving the aldehyde.
Future investigations may focus on photochemical or electrochemical reactions of this compound, potentially leading to novel radical-mediated transformations. researchgate.net Detailed kinetic and mechanistic studies, combining experimental techniques with computational modeling, will be essential to unravel the intricate steps of these reactions and to optimize conditions for the synthesis of desired products. rsc.orgscispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
